Reduced Piperazine Basicity vs. 1-Benzoylpiperazine
The predicted basicity of the free piperazine nitrogen in 1-(3,5-dinitrobenzoyl)piperazine is lower than that of the unsubstituted benzoyl analog, reflecting the strong electron-withdrawing effect of the two nitro groups . This impacts salt formation and solubility profiles.
| Evidence Dimension | Predicted pKa of the piperazine N-H (Most Basic) |
|---|---|
| Target Compound Data | 8.18 ± 0.10 |
| Comparator Or Baseline | 1-Benzoylpiperazine: 8.48 ± 0.10 |
| Quantified Difference | ~0.30 pKa units (lower basicity) |
| Conditions | ACD/Labs predicted values compiled by ChemicalBook, standard conditions (25 °C) |
Why This Matters
A lower pKa signifies reduced protonation at physiological pH (7.4), which can translate to altered solubility and permeability characteristics compared to the more basic 1-benzoylpiperazine, a critical factor when selecting building blocks for oral drug candidates.
